molecular formula C14H10F3NO2 B1444707 Methyl 2-(4-(trifluoromethyl)phenyl)isonicotinate CAS No. 884601-08-5

Methyl 2-(4-(trifluoromethyl)phenyl)isonicotinate

Cat. No.: B1444707
CAS No.: 884601-08-5
M. Wt: 281.23 g/mol
InChI Key: BQAZEMVQZPVSSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(4-(trifluoromethyl)phenyl)isonicotinate is a versatile chemical intermediate designed for research and development applications, particularly in medicinal chemistry and materials science. The compound features a pyridine ring, serving as an isonicotinate core, which is substituted at the 2-position with a 4-(trifluoromethyl)phenyl group. This structure incorporates a synthetically valuable methyl ester, which can be readily hydrolyzed to a carboxylic acid or subjected to other transformations, and a trifluoromethyl group, known to significantly influence a compound's electronic properties, metabolic stability, and lipophilicity . The primary research value of this compound lies in its potential as a key building block for the synthesis of more complex molecules. Structural analogs of this compound, such as pyrimidine and pyridine derivatives bearing the 4-(trifluoromethyl)phenyl moiety, have been extensively investigated as core structures in the development of pharmaceutical agents . For instance, similar molecular frameworks have been explored as antagonists for protein targets like Retinol-Binding Protein 4 (RBP4) for potential ophthalmic treatments and as non-steroidal progesterone receptor antagonists . Furthermore, the 2-(4-(trifluoromethyl)phenyl) group fused to nitrogen-containing heterocycles is a common feature in advanced materials research, including the development of organic electroluminescent (OLED) materials . Researchers can utilize this ester in cross-coupling reactions, amide bond formations, or as a precursor to the corresponding carboxylic acid to generate a diverse array of analogs for structure-activity relationship (SAR) studies or to create novel functional materials. This product is intended For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

methyl 2-[4-(trifluoromethyl)phenyl]pyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3NO2/c1-20-13(19)10-6-7-18-12(8-10)9-2-4-11(5-3-9)14(15,16)17/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQAZEMVQZPVSSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NC=C1)C2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Esterification of Isonicotinic Acid Derivatives

One common preparation method employs the esterification of 2-(methylthio)nicotinic acid analogs with trifluoromethyl-substituted benzyl alcohols or phenyl derivatives. The reaction conditions typically involve:

  • Acid catalysis (e.g., sulfuric acid) or base catalysis (e.g., pyridine).
  • Reflux conditions to drive the esterification to completion.
  • Use of solvents such as toluene or dichloromethane to facilitate the reaction.

This method is adaptable to various trifluoromethyl-substituted phenyl precursors to tailor the substitution pattern on the aromatic ring.

Alkali-Mediated Coupling and Cyclization

According to a patented method (CN114716320A), the preparation involves a two-step process:

  • Initially, two fragments for nicotinic acid preparation are coupled under alkaline conditions to form an intermediate (Intermediate I).
  • Subsequently, an ammonium salt intramolecular cyclization is performed to obtain the desired intermediate with improved yield and reduced side reactions.

This stepwise approach overcomes issues of incomplete reactions seen in direct cyclization methods and enhances the overall efficiency of the preparation.

Research Findings and Reaction Optimization

  • The alkali-mediated coupling followed by cyclization reduces side reactions and improves yield compared to direct ring closure methods.
  • Esterification under reflux with acid or base catalysts ensures high conversion rates.
  • Industrial adaptations include continuous flow reactors to optimize reaction parameters and improve scalability and sustainability.
  • The use of recyclable solvents and catalysts is emphasized to enhance the environmental profile of the synthesis.

Comparative Data Table of Preparation Methods

Preparation Step Method Description Reaction Conditions Advantages Limitations
Alkali-mediated coupling Coupling of fragments under alkaline conditions Room temperature to mild heating High yield, reduced side reactions Requires careful control of pH
Ammonium salt intramolecular cyclization Cyclization of intermediate to form pyridine ring Controlled temperature, mild heating Improved purity and yield Multi-step, time-consuming
Esterification Acid/base catalyzed esterification with methyl alcohol Reflux in solvents (toluene, DCM) High conversion, straightforward Requires removal of water byproduct
Continuous flow industrial synthesis Flow reactors with catalyst recycling Optimized temperature and flow rate Scalable, sustainable Requires specialized equipment

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-(trifluoromethyl)phenyl)isonicotinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.

Major Products

    Oxidation: Corresponding carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

Methyl 2-(4-(trifluoromethyl)phenyl)isonicotinate has diverse applications across various scientific domains:

Chemistry

  • Building Block for Synthesis: It serves as a crucial intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals .
  • Chemical Reactions: The compound can undergo oxidation, reduction, and substitution reactions, allowing for the formation of various derivatives that can be utilized in further research.

Biology

  • Bioactive Compound Research: Investigated for its potential as a bioactive agent, this compound is being studied for its interactions with biological targets such as enzymes and receptors. This research aims to explore its efficacy in inhibiting specific biological pathways .
  • Pharmacological Properties: Preliminary studies suggest potential anti-inflammatory and anticancer activities, making it a candidate for drug discovery efforts.

Medicine

  • Therapeutic Applications: The compound's unique properties due to the trifluoromethyl group enhance its lipophilicity, which may improve its ability to penetrate biological membranes. This characteristic is critical for developing new therapeutic agents targeting various diseases .
  • Drug Development: Ongoing research is focused on evaluating its pharmacokinetics and pharmacodynamics to assess its viability as a therapeutic agent.

Industry

  • Agrochemical Development: this compound is explored for use in creating specialty chemicals and materials with unique properties due to the trifluoromethyl group, which can enhance efficacy and stability in agricultural applications .
  • Material Science: The compound's unique chemical properties make it suitable for developing advanced materials with tailored functionalities.

Case Studies and Research Findings

Several studies have been conducted to evaluate the applications of this compound:

  • Enzyme Inhibition Studies:
    • Research has shown that this compound can inhibit specific enzymes involved in disease pathways, highlighting its potential as a therapeutic agent in treating conditions like cancer and inflammation.
  • Synthesis of Derivatives:
    • Various derivatives synthesized from this compound have been tested for biological activity, leading to discoveries of compounds with enhanced potency against specific targets.
  • Industrial Applications:
    • Case studies on the use of this compound in agrochemical formulations demonstrate improved efficacy against pests due to its unique chemical structure.

Mechanism of Action

The mechanism of action of Methyl 2-(4-(trifluoromethyl)phenyl)isonicotinate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential pharmacological activities, where it may inhibit specific enzymes or receptors involved in disease pathways.

Comparison with Similar Compounds

Structural Analogs in Ethyl Ester Derivatives

Ethyl esters with trifluoromethylphenyl and heterocyclic substituents, such as ethyl 2-(4-((2-(4-(3-(4-(trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10d) and its analogs, share key structural motifs with the target compound .

Key Differences and Trends:
Compound Yield (%) Molecular Weight (g/mol) Functional Groups
Methyl 2-(4-(trifluoromethyl)phenyl)isonicotinate N/A ~295.23* Methyl ester, isonicotinate, CF3
10d 93.4 548.2 [M+H]+ Ethyl ester, thiazole, urea, CF3
10e 92.0 548.2 [M+H]+ Ethyl ester, thiazole, urea, CF3 (meta)
10f 89.1 514.2 [M+H]+ Ethyl ester, thiazole, urea, Cl

Notes:

  • 10d–10f exhibit higher molecular weights due to additional piperazine and urea groups.
  • The methyl ester in the target compound likely increases hydrophobicity compared to ethyl esters in 10d–10f , which have enhanced solubility from polar urea groups.
  • Yields for 10d–10f exceed 89%, suggesting robust synthetic routes for trifluoromethylphenyl derivatives under optimized conditions .

Carboxamide Derivatives in Patent Literature

Complex carboxamide derivatives from recent patents (e.g., EP 4 374 877 A2 ) highlight the versatility of trifluoromethylphenyl groups in drug discovery. For example:

Example 324 :
  • Structure: 2-[4-[[(4aR)-4-hydroxy-4a-methyl-2-oxo-3-[[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyridin-3-yl]phenyl]carbamoyl]-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazin-1-yl]methyl]-2,3-difluorophenoxy]acetic acid tert-butyl ester
  • LCMS : m/z 757 [M+H]+
  • HPLC Retention Time : 1.23 minutes (SQD-FA05)
Comparison Highlights:
Property This compound Example 324
Molecular Weight ~295.23 757.6
Functional Groups Ester, pyridine Carboxamide, pyrrolodiazepine, CF3
Retention Time Not reported 1.23 minutes
  • Example 324’s extended heterocyclic system and carboxamide group significantly increase molecular weight and complexity compared to the target compound.
  • The short HPLC retention time (1.23 minutes) for Example 324 suggests high polarity, likely due to multiple hydrogen-bonding groups (e.g., hydroxyl, carboxamide) .

Pyrrolidine-Based Analogs

A pyrrolidine-containing derivative, (R)-2-methyl-1-(3-oxo-3-((4-(trifluoromethyl)-2-(6-(trifluoromethyl)pyridin-3-yl)phenyl)amino)propanamide)pyrrolidine-2-carboxylic acid methyl ester, demonstrates the role of trifluoromethylphenyl in modulating physicochemical properties :

  • LCMS : m/z 531 [M-H]-
  • HPLC Retention Time : 0.88 minutes (SQD-FA05)
Key Observations:
  • The pyrrolidine core introduces conformational rigidity, while the trifluoromethylphenyl group maintains metabolic stability.
  • The shorter retention time (0.88 minutes) compared to Example 324 highlights the impact of additional polar groups (e.g., carboxylic acid) .

Biological Activity

Methyl 2-(4-(trifluoromethyl)phenyl)isonicotinate, with the molecular formula C14H10F3NO2, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a trifluoromethyl group attached to a phenyl ring and is connected to an isonicotinate moiety. The trifluoromethyl group enhances the compound's lipophilicity, which is crucial for its interaction with biological membranes and targets.

This compound exhibits biological activity through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways, particularly those related to inflammation and cancer.
  • Receptor Interaction : Its lipophilic nature allows it to interact effectively with various receptors, potentially modulating their activity.
  • Cell Membrane Penetration : The enhanced lipophilicity facilitates better penetration into cellular membranes, promoting its bioavailability and efficacy.

Anticancer Properties

Research has indicated that this compound possesses anticancer properties. Studies involving various cancer cell lines have shown that this compound can induce apoptosis and inhibit cell proliferation. For instance, in vitro assays demonstrated significant cytotoxicity against human breast cancer (MCF-7) and pancreatic cancer (PANC-1) cell lines.

Cell LineIC50 Value (μM)Treatment Duration
MCF-711.248 hours
PANC-118.348 hours

These results suggest a dose-dependent effect, where increasing concentrations lead to higher cytotoxicity.

Anti-inflammatory Effects

In addition to its anticancer activity, the compound has been explored for its anti-inflammatory properties. Preliminary studies indicate that it may reduce pro-inflammatory cytokine production, potentially offering therapeutic benefits in inflammatory diseases.

Case Studies

  • In Vitro Studies : A study conducted on MCF-7 cells revealed that this compound exhibited an IC50 value of 11.2 μM after 48 hours of treatment. This indicates a potent cytotoxic effect compared to standard chemotherapeutic agents.
  • Mechanistic Insights : Further investigations into the mechanism revealed that the compound induces apoptosis via the mitochondrial pathway, characterized by increased cytochrome c release and activation of caspases.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 2-(4-(trifluoromethyl)phenyl)isonicotinate, and how can intermediates be characterized?

  • Methodological Answer : A common approach involves coupling 4-(trifluoromethyl)phenylboronic acid with methyl 2-bromoisonicotinate via Suzuki-Miyaura cross-coupling. Key intermediates (e.g., boronic acids, halogenated precursors) should be analyzed using 1H^1 \text{H}/13C^{13} \text{C} NMR to confirm regiochemistry and purity. LCMS (e.g., m/z [M+H]+ analysis) and HPLC (e.g., retention time under QC-SMD-TFA05 conditions) are critical for verifying intermediate and final product integrity .

Q. How can researchers validate the crystallographic structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Use SHELX programs (SHELXL for refinement) to resolve bond lengths, angles, and trifluoromethyl group orientation. Ensure data collection at low temperatures (e.g., 100 K) to minimize thermal motion artifacts. Cross-validate with DFT-optimized molecular geometries to address discrepancies in electron density maps .

Q. What analytical techniques are essential for purity assessment of this compound?

  • Methodological Answer : Combine reversed-phase HPLC (e.g., C18 column, 0.1% TFA in mobile phase) with high-resolution mass spectrometry (HRMS) for impurity profiling. For trace solvents or byproducts, use 1H^1 \text{H} NMR with relaxation delays ≥5×T1_1 to detect low-concentration species. Differential scanning calorimetry (DSC) can confirm polymorphic purity .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational and experimental data for the compound’s electronic properties?

  • Methodological Answer : Discrepancies in dipole moments or frontier molecular orbitals (HOMO/LUMO) often arise from solvent effects or basis set limitations. Perform time-dependent DFT (TD-DFT) with implicit solvation models (e.g., PCM for acetonitrile) and compare with UV-Vis spectra (e.g., in ethanol at 298 K). Validate using coupled-cluster methods (CCSD(T)) for critical excited states .

Q. What strategies optimize reaction yields in the presence of steric hindrance from the trifluoromethyl group?

  • Methodological Answer : Steric effects during coupling reactions can reduce yields. Use Pd(OAc)2_2/SPhos catalyst systems to enhance turnover in Suzuki-Miyaura reactions. Microwave-assisted synthesis (e.g., 100°C, 30 min) improves kinetics. Monitor reaction progress via in-situ FTIR to detect carbonyl intermediates and adjust stoichiometry dynamically .

Q. How can researchers investigate the compound’s metabolic stability in biological systems?

  • Methodological Answer : Incubate the compound with liver microsomes (human or rat) at 37°C, and quantify degradation via LCMS/MS. Use isotopically labeled internal standards (e.g., 13C^{13} \text{C}-analogs) for precise half-life (t1/2t_{1/2}) determination. For oxidative metabolites, employ H2_2O2_2-driven Fenton reactions to simulate cytochrome P450 activity .

Q. What computational methods predict the compound’s binding affinity to target proteins?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) with flexible side-chain sampling can identify plausible binding poses. Refine using molecular dynamics (MD) simulations (AMBER or GROMACS) under physiological conditions (310 K, 0.15 M NaCl). Validate binding free energies via MM-PBSA/GBSA, correlating with surface plasmon resonance (SPR) KdK_d measurements .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-(4-(trifluoromethyl)phenyl)isonicotinate
Reactant of Route 2
Reactant of Route 2
Methyl 2-(4-(trifluoromethyl)phenyl)isonicotinate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.